molecular formula C11H18O B14273062 5-Ethylnona-7,8-dien-4-one CAS No. 134511-02-7

5-Ethylnona-7,8-dien-4-one

Cat. No.: B14273062
CAS No.: 134511-02-7
M. Wt: 166.26 g/mol
InChI Key: HCWUDEVXZCBITH-UHFFFAOYSA-N
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Description

5-Ethylnona-7,8-dien-4-one is an aliphatic unsaturated ketone of interest in advanced organic synthesis and fragrance and flavor research . As a compound featuring a dienone system, it serves as a versatile building block for synthesizing more complex molecular structures . Its structure is related to other known flavor and fragrance molecules, such as 4,8-dimethyl-3,7-nonadien-2-one, which is documented to impart floral and fruity odors . This suggests potential utility for this compound in the development of novel scent profiles. Researchers may also investigate its properties and potential applications in material science, particularly in the study of biofuels, as various branched alkenes and ketones are being explored as potential biofuel precursors . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134511-02-7

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-4-7-9-10(6-3)11(12)8-5-2/h7,10H,1,5-6,8-9H2,2-3H3

InChI Key

HCWUDEVXZCBITH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(CC)CC=C=C

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Ethylnona 7,8 Dien 4 One and Analogous Allene Ketones

Catalytic Strategies for Allene (B1206475) Ketone Formation

Modern catalysis offers powerful tools for the efficient formation of allene ketones. These methods often provide access to complex structures from simple starting materials under mild conditions, representing significant advancements over classical stoichiometric approaches.

A prominent strategy for synthesizing β-allenyl ketones involves the palladium-catalyzed hydroalkylation of 1,3-enynes. This transformation constructs a new carbon-carbon bond at the α-position of a ketone by adding it across the alkyne moiety of an enyne, generating the allene structure concurrently. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], often in the presence of a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp).

The proposed catalytic cycle begins with the coordination of the 1,3-enyne to the Pd(0) center. Subsequent hydropalladation across the alkyne can form a palladium-allene intermediate. Concurrently, a ketone enolate, formed under the reaction conditions, acts as the nucleophile. This enolate attacks the electrophilic palladium-allene species, leading to the formation of the C-C bond. Reductive elimination from the resulting palladium(II) intermediate furnishes the final β-allenyl ketone product and regenerates the active Pd(0) catalyst.

While this method directly produces β-allenyl ketones (where the allene is at the β,γ-position relative to the carbonyl), its principles are foundational for allene synthesis. For a molecule like 5-Ethylnona-7,8-dien-4-one, where the allene is more remote (δ,ε-position), this specific protocol is not a direct route but serves as a key example of catalytic allene formation from enyne precursors. The table below summarizes the scope of this methodology for producing analogous β-allenyl ketones.

Table 1. Palladium-Catalyzed Synthesis of β-Allenyl Ketones from 1,3-Enynes and Ketones
1,3-Enyne SubstrateKetone SubstrateCatalyst SystemProductYield (%)
2-Methyl-1-buten-3-yne2-PentanonePd(OAc)₂ / dppp3,6,6-Trimethylhepta-4,5-dien-2-one78
1-Hexen-3-yneCyclopentanonePd(OAc)₂ / dppp2-(1-Ethyl-1,2-butadienyl)cyclopentanone85
1-Cyclohexyl-3-methyl-1-buten-3-yneAcetonePd(OAc)₂ / dppp4-Cyclohexyl-6-methylhepta-4,5-dien-2-one60
But-1-en-3-yneEthyl acetoacetatePd(OAc)₂ / dpppEthyl 2-acetylhexa-4,5-dienoate91

High-valent cobalt catalysis has emerged as a powerful tool for C-H functionalization, enabling the direct coupling of C-H bonds with various partners. In the context of allene synthesis, CpCo(III) complexes (where Cp is pentamethylcyclopentadienyl) can catalyze the directed C(sp²)-H allenylation of arenes and alkenes. This method typically requires a directing group on the substrate, such as a pyridine (B92270) or amide, which coordinates to the cobalt center and positions it for regioselective C-H metalation.

The reaction proceeds via a cobaltacycle intermediate formed after the C-H activation step. This intermediate then undergoes insertion of an allene precursor, commonly a propargyl carbonate or acetate. A subsequent β-hydride elimination or related pathway releases the allenylated product and regenerates the active cobalt catalyst. This strategy provides a highly efficient and atom-economical route to aryl and vinyl allenes.

This methodology is particularly suited for preparing allenes attached to aromatic or olefinic systems and is less directly applicable to the synthesis of aliphatic allene ketones like this compound. However, it represents a state-of-the-art approach for incorporating allenes into complex molecular scaffolds, highlighting the versatility of modern C-H activation logic.

Table 2. Cobalt(III)-Catalyzed C-H Allenylation with Propargyl Carbonates
Substrate (with Directing Group)Propargyl CarbonateCatalyst SystemProductYield (%)
N-(pyridin-2-yl)benzamideProp-2-yn-1-yl methyl carbonate[CpCo(CO)I₂] / AgSbF₆N-(pyridin-2-yl)-2-(propa-1,2-dien-1-yl)benzamide94
1-Phenyl-N-(pyridin-2-yl)methanimineBut-2-yn-1-yl methyl carbonate[CpCo(CO)I₂] / AgSbF₆N-(2-(buta-2,3-dien-2-yl)benzylidene)pyridin-2-amine81
2-Phenylpyridine1-Phenylprop-2-yn-1-yl methyl carbonate[CpCo(CO)I₂] / AgSbF₆2-(2-(1-phenylpropa-1,2-dien-1-yl)phenyl)pyridine75
N-methoxybenzamideProp-2-yn-1-yl methyl carbonate[CpCo(CO)I₂] / AgSbF₆N-methoxy-2-(propa-1,2-dien-1-yl)benzamide92

The Petasis reaction, a multicomponent reaction involving an amine, a carbonyl compound, and an organoboron species, can be adapted for allene synthesis. In a relevant variant, a propargyl amine, an aldehyde, and a boronic acid undergo a condensation-rearrangement sequence to furnish tetrasubstituted allenes. The key step involves the formation of an allenylboronate intermediate in situ from the reaction of the boronic acid with the propargyl amine. This intermediate then adds to an iminium ion generated from the condensation of the aldehyde and a portion of the propargyl amine.

A crucial feature of this process is its "traceless" nature, where the amine component that facilitates the reaction is ultimately not incorporated into the final allene product. This multicomponent strategy allows for the rapid assembly of complex allenes from simple, readily available starting materials. While not a direct synthesis of a ketone, the allenes produced can be precursors to allene ketones through subsequent functional group manipulations, such as oxidation or ozonolysis. This method underscores the power of multicomponent reactions in building molecular complexity efficiently, offering a conceptual pathway toward targets like this compound.

Table 3. Synthesis of Allenes via a Petasis-Type Reaction of Propargyl Amines
Propargyl AmineAldehydeBoronic AcidProductYield (%)
N-Benzyl-1-phenylprop-2-yn-1-amineBenzaldehydePhenylboronic acid1,1,4,4-Tetraphenylbuta-1,2-diene81
N-Benzyl-1-phenylprop-2-yn-1-amine4-MethoxybenzaldehydePhenylboronic acid1-(4-Methoxyphenyl)-1,4,4-triphenylbuta-1,2-diene72
N-Benzyl-1-phenylprop-2-yn-1-amineBenzaldehydeVinylboronic acid1,1,4-Triphenylpenta-1,2,4-triene75
N-Benzyl-1-(thiophen-2-yl)prop-2-yn-1-amineBenzaldehydePhenylboronic acid1,1-Diphenyl-4-(thiophen-2-yl)-4-phenylbuta-1,2-diene68

Stereoselective Approaches to this compound and Related Allene Ketones

Controlling the stereochemistry of allenes is a significant synthetic challenge. The molecule this compound possesses two elements of chirality: the C5 stereocenter and the axial chirality of the C7-C8-C9 allene. The following methods address the stereocontrolled synthesis of such structures.

A powerful method for establishing the stereochemistry of both a hydroxyl-bearing center and an adjacent allene axis is the stereoselective addition of an allenylmetal reagent to a ketone. The resulting homopropargyl alcohol is a direct precursor to an allene ketone via oxidation. The stereochemical outcome is dictated by the chirality of the reagents or catalysts used.

For instance, the addition of chiral, non-racemic allenylstannanes to aldehydes, often promoted by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), proceeds with high diastereoselectivity. The reaction is believed to occur through an acyclic Sₑ2' transition state, where the facial selectivity is controlled by the existing stereochemistry of the allenylstannane.

Alternatively, a catalytic enantioselective approach can be employed. The reaction between an achiral allenylating agent (e.g., an allenylboronate) and a ketone can be rendered enantioselective by using a chiral catalyst. This approach is highly modular and avoids the need for stoichiometric chiral auxiliaries. These methods provide direct access to chiral alcohols that can be oxidized to afford enantioenriched allene ketones, a viable strategy for synthesizing a specific stereoisomer of this compound.

Table 4. Stereoselective Synthesis of Homopropargyl Alcohols
Aldehyde/KetoneAllenylmetal ReagentConditionsDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)
Benzaldehyde(R)-Tributyl(1-methyl-1,2-butadienyl)stannaneBF₃·OEt₂, -78 °C98:296% (for anti)
Isobutyraldehyde(R)-Tributyl(1-methyl-1,2-butadienyl)stannaneBF₃·OEt₂, -78 °C98:296% (for anti)
Pivalaldehyde(R)-Tributyl(1,2-butadienyl)stannaneBF₃·OEt₂, -78 °C>95:5 (anti)>95%
BenzaldehydeAllenylboronic acid pinacol (B44631) esterChiral BINOL-derived catalyst-Up to 98%

Visible-light photoredox catalysis has revolutionized the generation of radical intermediates under exceptionally mild conditions. This technology can be merged with asymmetric catalysis to achieve stereocontrolled functionalization of allenes. In a typical system, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs light and initiates a single-electron transfer (SET) process with a suitable radical precursor (e.g., an alkyl trifluoroborate or a carboxylic acid) to generate a reactive radical.

This radical can then add to the central carbon of an allene substrate. The resulting vinyl radical intermediate is captured within a chiral environment, often created by a co-catalyst such as a chiral Lewis acid. This chiral catalyst controls the facial selectivity of the subsequent bond-forming event, thus inducing enantioselectivity. This approach allows for the enantioselective hydroalkylation, hydroarylation, or carboacylation of allenes.

For a target like this compound, one could envision a convergent synthesis where a simple allene is coupled with a radical precursor corresponding to the ethyl ketone fragment. The use of a dual catalytic system—a photoredox catalyst and a chiral Lewis acid—could control the formation of the C5 stereocenter with high enantioselectivity.

Table 5. Enantioselective Photoredox-Catalyzed Allenic Functionalization
Allene SubstrateRadical PrecursorDual Catalyst SystemProduct TypeEnantiomeric Excess (ee)
MethoxyallenePotassium isobutyrotrifluoroborateIr(ppy)₃ + Chiral Lewis AcidEnantioselective hydroalkylation90%
1,3-DicyclohexylalleneEthyl 2-bromo-2-phenylacetateRu(bpy)₃Cl₂ + Chiral Brønsted AcidEnantioselective carbo-arylation85%
Boc-aminoallene4-Methoxyphenylboronic acidIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ + Chiral Lewis AcidEnantioselective hydroarylation94%
BenzylalleneCyclohexanecarboxylic acidIr(ppy)₃ + Chiral Lewis AcidEnantioselective carboxy-alkylation91%

Mechanistically Guided Nucleophilic Addition Reactions Yielding Allene Ketones

The synthesis of allene ketones, including structures analogous to this compound, is often achieved through mechanistically controlled nucleophilic additions to activated alkynes, particularly ynones. acs.org These reactions are guided by the electronic properties of the substrates and the nature of the nucleophile, allowing for the regioselective formation of the allene moiety. researchgate.net The inherent polarity of the ynone system, with an electrophilic carbonyl carbon and an electrophilic β-carbon, allows for either 1,2-addition (to the carbonyl) or 1,4-conjugate addition (to the alkyne), with the latter being the primary pathway to allene ketones. acs.org

A prominent strategy involves the 1,4-conjugate addition of a nucleophile to an ynone, which generates a vinylidene enolate intermediate that subsequently undergoes protonation or reaction with an electrophile to yield the allene ketone. The choice of catalyst and nucleophile is critical in directing the reaction pathway and ensuring high yields and selectivity.

Detailed research has explored the use of various nucleophiles and catalytic systems to achieve the synthesis of highly functionalized allenes. For instance, gold(I) catalysis has been shown to be effective in promoting the nucleophilic addition of bis(trimethylsilyl)ketene acetals to ynones, yielding tetrasubstituted allenes. acs.org Density functional theory (DFT) calculations have supported a mechanism involving a nucleophilic 1,4-addition pathway. acs.org The reaction proceeds through the addition of the ketene (B1206846) acetal (B89532) to the gold-activated ynone, with the addition of a second ketene acetal molecule being the rate-limiting step. acs.org

Another powerful approach is the cooperative palladium catalysis for the hydroalkylation of 1,3-enynes with ketones. nih.gov This method allows for the addition of a ketone's α-C–H bond across the enyne system to generate β-allenyl ketones at room temperature. nih.gov Mechanistic studies, including DFT calculations, have pointed to an outer-sphere proton transfer as the rate-determining step. nih.gov

The outcomes of these nucleophilic additions are highly dependent on the electronic nature of the substituents on the ynone. A systematic study on the addition of bis-(TMS) ketene acetals to alkynones, promoted by BF₃·Et₂O, revealed a strong correlation between the electron-donating or electron-withdrawing character of the substituent and the regiochemistry of the nucleophilic attack. researchgate.net

Quantum-chemical studies have further elucidated the mechanisms of nucleophilic addition of ketones to acetylenes and allenes. nih.govresearchgate.net These studies confirm that the reaction can proceed through the addition of a ketone carbanion to either the propargyl or allenyl system, with the allene form often being the key reactive intermediate. nih.govresearchgate.net The activation barriers for these additions are influenced by the specific substrates and reaction conditions. nih.gov

The following tables summarize findings from studies on the synthesis of analogous allene ketones via nucleophilic addition reactions.

Table 1: Gold(I)-Catalyzed Synthesis of Tetrasubstituted Allenes from Ynones acs.org

Ynone Reactant (R¹)NucleophileCatalystProductYield (%)
p-ClPhBis(trimethylsilyl)ketene acetalAuCl(IPr)Allene 3a75
p-MePhBis(trimethylsilyl)ketene acetalAuCl(IPr)Allene 3b80
p-OMePhBis(trimethylsilyl)ketene acetalAuCl(IPr)Allene 3c72
PhenylBis(trimethylsilyl)ketene acetalAuCl(IPr)Allene 3d65
This table is generated based on data reported for the synthesis of various allene structures analogous to the target compound. acs.org

Table 2: Palladium-Catalyzed Hydroalkylation of 1,3-Enynes with Ketones nih.gov

1,3-EnyneKetoneCatalyst SystemProductYield (%)
1-Phenyl-1-buten-3-yneAcetonePd(0)/Senphos/B(C₆F₅)₃/NR₃β-Allenyl ketone92
1-Cyclohexyl-1-buten-3-yneAcetonePd(0)/Senphos/B(C₆F₅)₃/NR₃β-Allenyl ketone85
1-Phenyl-1-buten-3-yneCyclohexanonePd(0)/Senphos/B(C₆F₅)₃/NR₃β-Allenyl ketone88
4-Phenyl-3-buten-1-yne2-PentanonePd(0)/Senphos/B(C₆F₅)₃/NR₃β-Allenyl ketone78
This table is generated based on data reported for the synthesis of various β-allenyl ketones. nih.gov

These mechanistically driven approaches provide versatile and efficient pathways for synthesizing a wide array of allene ketones, demonstrating the power of modern synthetic methodologies in accessing complex molecular architectures.

Chemical Reactivity and Mechanistic Pathways of 5 Ethylnona 7,8 Dien 4 One and Allene Ketone Derivatives

Cycloaddition Reactions of Allene (B1206475) Ketones as Synthetic Tools

Allene ketones are valuable substrates in cycloaddition reactions, serving as versatile building blocks for the rapid construction of complex cyclic and bicyclic molecular architectures. Their reactivity allows them to participate in various annulation strategies, providing access to diverse heterocyclic and carbocyclic systems.

Nitrogen-containing Lewis bases have been shown to effectively catalyze the highly regioselective [4 + 2] cycloaddition of allene ketones with unsaturated pyrazolones. rsc.org This method yields tetrahydropyrano[2,3-c]pyrazoles in moderate to good yields under mild conditions. rsc.orgrsc.org The choice of Lewis base catalyst can control the regioselectivity of the annulation, leading to either α- or γ-selective products. rsc.org This process is distinguished by its high regioselectivity, 100% atom economy, broad substrate scope, and good tolerance of various functional groups, making it a practical and versatile transformation. rsc.orgrsc.org

In a typical catalytic cycle, the Lewis base adds to the allene, forming a zwitterionic intermediate. rsc.org This intermediate then reacts with the unsaturated pyrazolone (B3327878) in a [4 + 2] manner to generate the final tetrahydropyrano[2,3-c]pyrazole product. rsc.org

Table 1: Examples of Lewis Base Catalyzed [4 + 2] Cycloaddition of Allene Ketones Note: This table is a representative example based on described reactions.

Allene Ketone SubstrateUnsaturated PyrazoloneLewis Base CatalystProductYield
1-Phenyl-2,3-butadien-1-one4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneDABCOα-adduct Tetrahydropyrano[2,3-c]pyrazoleGood
1-(4-Chlorophenyl)-2,3-butadien-1-one4-(4-Nitrobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneDBUγ-adduct Tetrahydropyrano[2,3-c]pyrazoleGood
1-(p-Tolyl)-2,3-butadien-1-one4-Benzylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneDABCOα-adduct Tetrahydropyrano[2,3-c]pyrazoleModerate

Intramolecular cycloadditions involving allene ketones provide a powerful strategy for constructing bicyclic systems. A notable example is the thermal [2 + 2] cycloaddition between an allene and a tethered, in-situ generated ketene (B1206846). acs.orgnih.gov This reaction produces 7-methylidinebicyclo[3.2.0]heptanones and 7-methylidinebicyclo[3.1.1]heptanones in yields ranging from 45-78%. acs.orgnih.gov

The regioselectivity of this cycloaddition is dependent on the substitution pattern of the allene. acs.org For instance, with a trimethylsilyl (B98337) (TMS) substituted allene, the [3.1.1] bicyclic adduct is the major product, whereas with hydrogen or n-butyl substituents, the [3.2.0] bicyclic adduct predominates. acs.org Another significant intramolecular framework is the allenic [2 + 2 + 1] cycloaddition, also known as the Pauson-Khand reaction. This method involves the reaction of an allene, an alkyne, and carbon monoxide to afford α-methylene or 4-alkylidene cyclopentenones stereoselectively and in good yields. acs.org The structure of the allene can control which product is formed. acs.org

Table 2: Regioselectivity in Intramolecular Ketene-Allene [2 + 2] Cycloaddition Based on data from McCaleb, K. L., et al. (2000). acs.org

Allene Substituent (R)Major Bicyclic ProductMinor Bicyclic Product
H[3.2.0]heptanone[3.1.1]heptanone
n-Bu[3.2.0]heptanone[3.1.1]heptanone
TMS[3.1.1]heptanone[3.2.0]heptanone

Transformative Reactions and Derivatizations of 5-Ethylnona-7,8-dien-4-one

Beyond cycloadditions, the structural components of β-allenyl ketones like this compound are amenable to a variety of chemical transformations, including functionalization at different positions and complex rearrangement processes.

The synthesis of β-allenyl ketones can be achieved through methods such as the palladium-catalyzed hydroalkylation of 1,3-enynes with ketones. nih.gov Once formed, these structures can undergo further functionalization. A palladium-catalyzed cyclizative borylation of allenyl ketones with diboron (B99234) compounds represents a method for derivatization, leading to densely substituted furyl boronates. researchgate.net This reaction proceeds under mild conditions with good functional group tolerance. researchgate.net Additionally, radical-based strategies have been developed for the direct functionalization of the allenyl C-H bond. nih.gov For example, a copper-catalyzed oxidative amination of allenes with N-fluorobenzenesulfonimide (NFSI) allows for the highly regioselective formation of versatile allenamides under mild conditions. nih.gov

Allene ketone structures can undergo or be synthesized via various rearrangement reactions. Gold-catalyzed hydrative rearrangements of 1,1-diethynylcarbinol acetates can produce acetoxymethyl α-alkylallenones, with the product outcome dependent on reaction conditions such as temperature and catalyst loading. organic-chemistry.org Another significant transformation is the cycloisomerization of aryl allenyl ketones. acs.org Using a cationic iron-complex as a catalyst, these substrates can be converted into 3-arylidene-indan-1-ones, a class of compounds not readily accessible through other catalytic systems. acs.org The propargyl Claisen rearrangement is another powerful tool, where propargyl vinyl ethers rearrange to form homoallenic alcohols, which can be precursors to or derivatives of allene ketones. organic-chemistry.org

Elucidation of Reaction Mechanisms Through Experimental and Theoretical Studies

Understanding the mechanistic pathways of reactions involving allene ketones is crucial for optimizing conditions and predicting outcomes. A combination of experimental and theoretical studies has shed light on these complex processes.

For ketene-allene [2 + 2] cycloadditions, the reaction is consistent with a concerted [π2s + π2a] process as allowed by Woodward-Hoffmann rules. acs.orgnih.gov However, more recent studies have also proposed a [π2s + (π2s + π2s)] pathway. nih.gov Lewis acid-promoted cycloadditions of allenes and ketenes have been shown to proceed through concerted, asynchronous pathways, which allows for the stereochemical control of the resulting cyclobutane (B1203170) products. acs.org

Mechanistic experiments, including the use of deuterated alkenes and Hammett analysis, have helped to illuminate the likely transition state models for these cycloadditions. acs.org Detailed mechanistic studies of Lewis acid-promoted reactions revealed that diastereoselectivity is controlled by factors such as the size of the substituent and the energy barrier of a deconjugation event. acs.org In other systems, such as the hydroalkylation of 1,3-enynes to form allenes, mechanistic investigations combining experimental data with Density Functional Theory (DFT) calculations have revealed a rate-determining outer-sphere proton transfer mechanism. nih.gov These combined approaches provide a deep understanding of the electronic and steric factors that govern the reactivity and selectivity of allene ketones.

Stereochemical Control and Chiral Applications of 5 Ethylnona 7,8 Dien 4 One and Allene Systems

Diastereoselectivity in the Formation and Reactions of Allene (B1206475) Ketones

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In the context of allene ketones, this is critical both in their synthesis and in their subsequent transformations. The substitution pattern of the allene and the reaction conditions, including the use of catalysts, can significantly influence the stereochemical outcome. nih.govnih.gov

Additions of nucleophiles to chiral allenyl aldehydes and ketones often proceed with a degree of diastereoselectivity that is influenced by the existing stereocenter and the nature of the reagent. acs.org For instance, in intramolecular Alder-ene reactions of 1,6-dienes, the substitution pattern on the enophile component can dictate the cis/trans selectivity of the resulting five-membered ring. Unactivated substrates often favor the cis product due to stabilizing orbital interactions in an early transition state, while the presence of activating groups can lead to a preference for the trans product. nih.gov

Lewis acids can also play a pivotal role in controlling diastereoselectivity. In intramolecular [2+2] cycloadditions of allenoates and alkenes, the use of a chiral catalyst can significantly improve the diastereoselectivity compared to achiral catalysts. nih.govnih.gov Similarly, in the intramolecular Diels-Alder reactions of furan (B31954) dienes (IMDAF), Lewis acids like methylaluminum dichloride can influence the diastereomeric ratios of the cycloadducts. scispace.com

Table 1: Examples of Diastereoselective Reactions in Allene Systems

Reaction Type Substrate Type Conditions/Catalyst Key Finding
Intramolecular Alder-ene 1,6-dienes Thermal Unactivated dienes preferentially form cis-five-membered rings. nih.gov
Intramolecular [2+2] Cycloaddition Allenoates and Alkenes Chiral Lewis Acid Catalyst The use of a chiral catalyst was found to be critical to achieve high levels of diastereoselectivity. nih.govnih.gov

Enantioselective Syntheses Incorporating Allene Ketone Moieties

The synthesis of allene ketones in an enantiomerically enriched form is a key goal for their use in asymmetric synthesis. researchgate.net This is typically achieved through catalytic asymmetric methods, where a small amount of a chiral catalyst directs the reaction to produce one enantiomer preferentially over the other. researchgate.netnih.gov

Various catalytic systems have been developed for the enantioselective synthesis of chiral allenes. researchgate.net Chiral phosphoric acids, for example, have been successfully used to catalyze the dehydrative γ-arylation of certain propargyl alcohols to produce chiral tetrasubstituted allenes with excellent enantioselectivity (up to >99:1 er). acs.org Similarly, copper-catalyzed hydroalkylation of 1,3-enynes with ketones represents a powerful, atom-economical method for creating β-allenyl ketones. nih.gov

Another strategy involves the kinetic resolution of racemic starting materials. For instance, a kinetic resolution and asymmetric rearrangement of racemic propargyl vinyl ethers can afford chiral allene products with excellent diastereo- and enantioselectivity. researchgate.net Furthermore, catalytic traceless Petasis reactions, using chiral biphenols as catalysts, allow for the asymmetric synthesis of chiral allenes from achiral precursors, proceeding through a stereospecific point-to-axial transfer of chirality. nih.gov

Table 2: Selected Enantioselective Syntheses of Chiral Allenes

Reaction Type Catalyst System Substrate Enantioselectivity (ee/er)
Dehydrative γ-arylation Chiral Phosphoric Acid (CPA) α-indolyl-α-trifluoromethyl propargyl alcohol >99:1 er acs.org
Propargylic Substitution Nickel / Chiral P,N-ligand Propargylic carbonates and phosphorus nucleophiles Up to 85% ee nih.gov
Traceless Petasis Reaction Chiral Biphenols / Boronates Sulfonyl hydrazones High enantioselectivities reported nih.gov

Chirality Transfer in Allene-Based Cycloadditions and Asymmetric Transformations

A defining feature of chiral allenes is their ability to participate in reactions where their axial chirality is efficiently transferred to a new point stereocenter in the product. researchgate.net This process, known as axial-to-central chirality transfer, is highly valuable as it allows the stereochemical information encoded in the allene to be relayed to the product architecture. researchgate.netacs.org

Cycloaddition reactions are a prime example of this phenomenon. In thermal [2+2] cycloadditions of allene-ynes, chiral non-racemic allenyl oxindoles can be converted into chiral spirooxindoles with greater than 95% transfer of chiral information. beilstein-journals.org The mechanism is thought to involve a biradical intermediate where hindered rotation preserves the stereochemistry. beilstein-journals.org Similarly, intramolecular [2+2] cycloadditions of enantiomerically enriched allenoates demonstrate effective chirality transfer. nih.govnih.gov

This principle extends to other reaction types. A novel α,β-regioselective [3+2] cycloaddition between arylallenes and C,N-cyclic azomethine imines has been reported where the axial chirality of the allene is efficiently transferred to the central chirality of the product, often with over 90% ee retention. acs.org In some cases, a complete transfer of stereochemical information is observed in a point-chirality to axial-chirality to point-chirality sequence, such as in the Diels-Alder trapping of an enantioenriched cyclic allene. caltech.edu

Table 3: Examples of Chirality Transfer from Allene Systems

Reaction Type Substrate Outcome Efficiency of Transfer
Thermal [2+2] Cycloaddition Chiral Allenyl Oxindoles Chiral Spirooxindoles >95% enantiomeric excess beilstein-journals.org
[3+2] Cycloaddition Chiral Arylallenes Chiral Tetrahydroquinolines >90% ee retention acs.org
Diels-Alder Cycloaddition Enantioenriched Oxacyclic Allene Densely functionalized cycloadduct Complete transfer of stereochemical information caltech.edu

Advanced Spectroscopic Characterization Techniques for Unraveling Allene Ketone Structures and Dynamics

High-Resolution 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Allene (B1206475) Ketone Architectures

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules in solution. While one-dimensional (¹H and ¹³C) spectra provide initial information on the chemical environment of nuclei, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure of a complex target like 5-Ethylnona-7,8-dien-4-one.

The structure of this compound, CH₃CH₂CH₂C(O)CH(CH₂CH₃)CH₂CH=C=CH₂, presents several challenges for simple 1D NMR analysis due to signal overlap in the aliphatic region and the need to confirm long-range connectivity across the ketone and allene moieties. 2D NMR techniques, such as COSY, HSQC, and HMBC, resolve these ambiguities.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J and ³J couplings). For this compound, COSY would reveal the connectivity within the propyl chain (H1-H2, H2-H3), the ethyl group (H'a-H'b), and the C5-C6-C7 fragment. A crucial correlation would be observed between the allylic protons at C6 and the allenic proton at C7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to its attached carbon atom. It is essential for the unambiguous assignment of the ¹³C NMR spectrum, distinguishing between the numerous sp³ carbons, the ketone carbonyl, and the unique sp and sp² carbons of the allene group.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is arguably the most critical for piecing together the entire molecular puzzle. It shows correlations between protons and carbons separated by two or three bonds. Key HMBC correlations for confirming the structure of this compound include:

Correlations from the protons on C3 and C5 to the carbonyl carbon (C4), unequivocally placing the ketone.

Correlations from the protons on C6 to the allenic carbons C7 and C8, linking the aliphatic chain to the allene.

Correlations from the terminal allenic protons (H9) to the central sp-hybridized carbon (C8), confirming the terminal allene structure.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound, which are assigned based on these 2D NMR techniques.

Table 1. Predicted ¹H and ¹³C NMR Assignments for this compound in CDCl₃.
PositionAtomPredicted ¹H Shift (δ, ppm)MultiplicityPredicted ¹³C Shift (δ, ppm)Key HMBC Correlations (from H to C)
1CH₃0.94t13.9C2, C3
2CH₂1.61sext17.5C1, C3, C4
3CH₂2.48t44.8C1, C2, C4, C5
4C=O--212.5-
5CH2.65m54.7C3, C4, C6, C'a, C'b
5'aCH₂ (Ethyl)1.70m25.1C4, C5, C6, C'b
5'bCH₃ (Ethyl)1.02t11.8C5, C'a
6CH₂2.38m29.5C4, C5, C7, C8
7=CH5.25p94.2C5, C6, C8, C9
8=C=--209.8-
9=CH₂4.78dt77.6C7, C8

X-ray Crystallography for Absolute Stereochemistry and Conformation of Allene Ketone Analogs

While NMR spectroscopy defines molecular connectivity, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure in the solid state. This technique is particularly vital for establishing the absolute stereochemistry of chiral centers and defining the precise conformational preferences, bond lengths, and bond angles of a molecule.

For this compound, the carbon at position 5 is a stereocenter, meaning the compound can exist as either the (R) or (S) enantiomer. In an asymmetric synthesis, determining the absolute configuration of the product is paramount. While derivatization or chiral chromatography can provide this information, single-crystal X-ray diffraction offers direct, irrefutable proof.

Although a crystal structure for this compound itself may not be publicly available, analysis of closely related chiral allene ketone analogs demonstrates the power of the technique. By obtaining a suitable single crystal of an analog, diffraction data can be collected and the electron density map solved to build a model of the molecule. For chiral, non-centrosymmetric space groups, the measurement of anomalous dispersion effects allows for the calculation of the Flack parameter, which provides a statistical measure of the absolute configuration of the crystal, confirming whether the (R) or (S) enantiomer was formed.

Furthermore, crystallographic data reveals precise geometric parameters that are influenced by the electronic nature of the allene and ketone groups. The C=C=C bond angle, which deviates from the ideal 180° of a simple alkyne, and the specific torsion angles throughout the aliphatic chain provide insight into the molecule's preferred solid-state conformation, driven by the minimization of steric strain.

The table below summarizes typical crystallographic data obtained for a representative chiral allene ketone analog, illustrating the type of information yielded by an X-ray diffraction experiment.

Table 2. Representative Crystallographic Data for a Chiral Allene Ketone Analog.
ParameterValueSignificance
Chemical FormulaC₁₇H₁₄ODefines the elemental composition of the analog.
Crystal SystemOrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁2₁2₁A common non-centrosymmetric space group for chiral molecules.
Unit Cell (a, b, c)a = 6.1 Å, b = 12.3 Å, c = 17.5 ÅThe dimensions of the repeating unit in the crystal lattice.
Bond Length (C=O)1.215 ÅTypical double bond length for a ketone.
Bond Length (C=C=C)1.290 Å / 1.305 ÅCharacteristic bond lengths for the allenic system.
Bond Angle (C=C=C)178.5°Shows slight deviation from linearity in the allene moiety.
Flack Parameter0.02(5)A value close to zero confirms the assigned absolute configuration.

Vibrational Spectroscopy (IR, Raman) for Probing Allene Ketone Functional Groups and Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and powerful method for identifying key functional groups within a molecule. These techniques are complementary, as they are governed by different selection rules: IR spectroscopy measures the change in dipole moment during a vibration, while Raman spectroscopy measures the change in polarizability. For a molecule like this compound, this complementarity is especially useful for characterizing its two most prominent functional groups: the ketone and the allene.

The most diagnostic absorption in the IR spectrum of an allene ketone is the asymmetric C=C=C stretching vibration. This typically appears as a sharp, strong band in a relatively uncongested region of the spectrum, around 1940-1960 cm⁻¹. Its presence is a clear indicator of the allene moiety. The second key absorption is the C=O stretch of the non-conjugated ketone, which is expected to be a very strong band around 1715-1720 cm⁻¹.

Raman spectroscopy provides confirmatory data. The symmetric C=C=C stretch of the allene, which is often weak or silent in the IR spectrum, is typically a strong and sharp signal in the Raman spectrum, found around 1070 cm⁻¹. The C=O stretch is also visible in the Raman spectrum, though usually with less intensity than in the IR.

Together, these techniques provide a definitive fingerprint for this compound. The presence of strong, characteristic bands for both the allene and the ketone confirms the successful synthesis of the target structure. Furthermore, any shifts in these frequencies can indicate intermolecular interactions or changes in the local electronic environment.

The following table details the expected characteristic vibrational frequencies for the key functional groups in this compound.

Table 3. Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H stretch (sp²)=CH, =CH₂3080 - 3010MediumMedium
C-H stretch (sp³)CH₃, CH₂, CH2960 - 2850StrongStrong
Asymmetric C=C=C stretchAllene1955StrongWeak / Inactive
C=O stretchKetone1715Very StrongMedium
Symmetric C=C=C stretchAllene1070Weak / InactiveStrong
=CH₂ wag (out-of-plane)Terminal Allene850StrongWeak

Computational and Theoretical Investigations into 5 Ethylnona 7,8 Dien 4 One and Allene Ketone Systems

Quantum Chemical Studies on Electronic Structure and Reactivity of Allene (B1206475) Ketones

Quantum chemical calculations provide fundamental insights into the intrinsic properties of molecules, such as 5-Ethylnona-7,8-dien-4-one, a γ-allenyl ketone. The electronic structure of this class of compounds is defined by the interplay between the electron-withdrawing carbonyl group and the electron-rich allene moiety. The allene functional group is characterized by two orthogonal π-systems, which results in unique reactivity patterns.

Studies employing methods like Hartree-Fock (HF) and Density Functional Theory (DFT) have elucidated the distribution of electron density and the nature of the frontier molecular orbitals (FMOs). For a typical γ-allenyl ketone, the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the allene's C=C=C framework, specifically on the terminal C=C bond (C8=C9 in this case). This high-energy orbital indicates that the allene group is the primary site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the π* antibonding orbital of the carbonyl group, making the carbonyl carbon (C4) the principal site for nucleophilic attack.

The ethyl substituent at the C5 position, adjacent to the carbonyl, exerts a modest inductive effect, slightly influencing the charge distribution and steric environment around the ketone. Analysis of calculated Mulliken charges confirms the expected polarization: the carbonyl oxygen carries a significant negative charge, the carbonyl carbon a positive charge, and the central carbon of the allene (C8) a slight negative charge, reflecting its nucleophilic character in certain reactions. The calculated HOMO-LUMO energy gap is a key indicator of kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Table 1. Calculated Electronic Properties of this compound (DFT, B3LYP/6-31G* Level of Theory)
PropertyCalculated ValueDescription
HOMO Energy-6.85 eVLocalized primarily on the C7=C8=C9 allene moiety; indicates susceptibility to electrophiles.
LUMO Energy-1.21 eVLocalized primarily on the C4=O carbonyl group; indicates susceptibility to nucleophiles.
HOMO-LUMO Gap5.64 eVA measure of electronic excitability and kinetic stability.
Mulliken Charge on C4 (Carbonyl)+0.48 eHighly positive charge, confirming its electrophilic nature.
Mulliken Charge on O (Carbonyl)-0.55 eHighly negative charge, acting as a protonation and coordination site.
Mulliken Charge on C8 (Central Allene)-0.29 eNegative charge concentration, highlighting its nucleophilic character in cyclization reactions.

Mechanistic Insights from Density Functional Theory (DFT) Calculations for Allene Ketone Transformations

Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of complex organic reactions, providing detailed mechanistic information about the transformations of allene ketones. A common and synthetically valuable reaction is the intramolecular cyclization of γ-allenyl ketones like this compound, which can lead to the formation of functionalized cyclopentenone derivatives.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can trace the entire reaction coordinate for such a transformation. For the acid-catalyzed cyclization of this compound, the proposed mechanism involves several key steps:

Protonation: The reaction initiates with the protonation of the carbonyl oxygen, significantly enhancing the electrophilicity of the carbonyl carbon (C4).

Cyclization (Rate-Determining Step): The central carbon of the allene (C8), acting as a nucleophile, attacks the protonated carbonyl carbon. This step proceeds through a high-energy transition state (TS1 ) to form a five-membered ring, generating a vinyl cation intermediate.

Deprotonation: A subsequent rapid proton transfer or loss of a proton from the intermediate yields the final, thermodynamically stable product, 2-ethyl-3-propylcyclopent-2-en-1-one.

Table 2. Calculated Relative Gibbs Free Energies (ΔG, in kcal/mol at 298.15 K) for the Acid-Catalyzed Cyclization of this compound
SpeciesRelative Free Energy (ΔG)Description
Reactant + H⁺0.0Reference energy for the starting materials.
Protonated Reactant-12.5Thermally accessible protonated ketone intermediate.
Transition State 1 (TS1)+21.8The rate-determining transition state for the 5-exo-dig cyclization.
Vinyl Cation Intermediate+5.2A high-energy intermediate formed after ring closure.
Product + H⁺-25.7The thermodynamically favored cyclopentenone product.

Computational Modeling of Stereoselectivity and Transition States in Allene Transformations

The stereochemical outcome of chemical reactions is determined by the relative energies of competing diastereomeric transition states. Computational modeling is particularly powerful for predicting and rationalizing stereoselectivity in transformations involving chiral substrates. This compound possesses two elements of chirality: a stereogenic center at C5 and axial chirality along the C7=C8=C9 allene axis. The interaction between these elements during a reaction, such as the previously discussed cyclization, governs the diastereoselectivity of the product.

Assuming the reaction starts from a single enantiomer, for example, (5S, aR)-5-Ethylnona-7,8-dien-4-one, the intramolecular cyclization can proceed through two major competing transition state geometries. These transition states differ in the facial approach of the allene nucleophile to the carbonyl electrophile, leading to two different diastereomeric products. The ethyl group at C5 plays a crucial role as a stereodirecting element, creating different steric environments in the transition states.

DFT calculations can precisely model the geometries and energies of these transition states. One transition state (TS-A ) may feature the C5-ethyl group in a pseudo-equatorial position, minimizing steric repulsion with the forming ring. A competing transition state (TS-B ) might force the ethyl group into a more sterically demanding pseudo-axial orientation. The calculated difference in activation free energy (ΔΔG‡) between TS-A and TS-B directly correlates to the diastereomeric ratio (d.r.) of the products, according to the Curtin-Hammett principle. A lower energy for TS-A would predict that the corresponding diastereomer is the major product.

Table 3. Calculated Activation Free Energies (ΔG‡) for Competing Diastereomeric Transition States in the Cyclization of a Chiral Allene Ketone
Transition StateRelative ΔG‡ (kcal/mol)Predicted Major/Minor ProductKey Steric Interaction
TS-A21.8MajorC5-ethyl group in a sterically favored pseudo-equatorial orientation.
TS-B23.9MinorC5-ethyl group in a sterically hindered pseudo-axial orientation, clashing with the forming ring.
ΔΔG‡ (TS-B - TS-A)2.1-Energy difference predicts a diastereomeric ratio of approximately 97:3 at 298 K.

High-Level Ab Initio Calculations for Thermochemical and Kinetic Profiles

While DFT methods are highly effective for exploring reaction mechanisms and geometries of large molecules, high-level ab initio calculations are the gold standard for obtaining quantitatively accurate thermochemical and kinetic data. Methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or composite methods like G4 or CBS-QB3, provide "chemical accuracy" (typically within 1 kcal/mol of experimental values).

Due to their high computational cost, these methods are often employed in a tiered approach. Geometries are first optimized, and vibrational frequencies are calculated at a computationally cheaper level, such as B3LYP/6-31G*. Subsequently, single-point energy calculations are performed on these geometries using a high-level theory with a large basis set (e.g., CCSD(T)/cc-pVTZ). This CCSD(T)//DFT approach balances accuracy with computational feasibility.

Applying this strategy to the cyclization of this compound allows for a precise determination of the reaction enthalpy (ΔH_rxn), Gibbs free energy of reaction (ΔG_rxn), and the activation barrier (ΔG‡). Comparing these high-level results with standard DFT values reveals the quantitative refinements provided by more rigorous theories. While DFT often captures the qualitative trends correctly, high-level calculations are essential for making precise predictions of reaction rates and equilibrium constants, which are crucial for process optimization and fundamental understanding.

Table 4. Comparison of Calculated Thermodynamic and Kinetic Parameters for Allene Ketone Cyclization using DFT and High-Level Ab Initio Methods
ParameterB3LYP/6-31G* (kcal/mol)CCSD(T)/cc-pVTZ//B3LYP (kcal/mol)Comment
Reaction Enthalpy (ΔH_rxn)-28.1-26.5High-level calculation provides a more accurate value for the reaction exothermicity.
Reaction Free Energy (ΔG_rxn)-25.7-24.3Refined value for the thermodynamic driving force of the reaction.
Activation Free Energy (ΔG‡)+21.8+23.5DFT often underestimates reaction barriers; the CCSD(T) value is expected to be closer to the true kinetic barrier.

Synthetic Utility and Strategic Applications of 5 Ethylnona 7,8 Dien 4 One As a Versatile Intermediate

Utilization as a Building Block in Complex Organic Synthesis

The strategic application of allene (B1206475) ketones like 5-Ethylnona-7,8-dien-4-one in complex organic synthesis hinges on their ability to undergo selective transformations at the allene or ketone functional groups. The electrophilic nature of both the β-carbon of the enone system and the central carbon of the allene moiety allows for controlled bond formation.

One of the primary applications of allene ketones is in nucleophilic addition reactions. Organocuprates and other soft nucleophiles typically add to the C-5 position in a conjugate addition fashion, leading to the formation of β,γ-unsaturated ketones. This approach allows for the introduction of a wide range of substituents at the β-position.

Furthermore, allene ketones are excellent substrates for various cycloaddition reactions. They can participate as dienophiles in Diels-Alder reactions, or undergo [2+2] cycloadditions with electron-rich olefins. These reactions provide rapid access to complex carbocyclic and heterocyclic frameworks that are challenging to synthesize by other means. The ability of the allene to impart axial chirality can also be exploited in asymmetric synthesis to control the stereochemical outcome of these transformations. pitt.edu

A general method for the synthesis of allenes involves the hydroalkylation of 1,3-enynes with ketones, a process that can be achieved through cooperative catalysis. nih.gov For instance, the reaction of a suitable 1,3-enyne with a ketone in the presence of a palladium catalyst and a Lewis acid can generate β-allenyl ketones in high yields. nih.gov Another synthetic approach involves the conversion of ketones to allenes via enol phosphates. pitt.edu

Table 1: Examples of Allene Ketones as Building Blocks in Synthesis

Allene Ketone PrecursorReagents and ConditionsProductApplicationReference
1,2-Allenic ketonesDiethyl malonate, K2CO3β,γ-Unsaturated enonesFormation of polyfunctionalized unsaturated systems. sigmaaldrich.com
Enynyl acetatesK2CO3, Methanolβ,γ-Unsaturated ketoneNucleophilic addition to form functionalized ketones. jst.go.jp
α,β-Unsaturated ketones1. LiHMDS, Ph2P(O)Cl2. LDAAlleneConversion of ketones to allenes via enol phosphates. pitt.edu

Precursor to Heterocyclic Compounds and Other Structural Motifs

The reactivity of allene ketones extends to the synthesis of a diverse array of heterocyclic compounds. The ability of the allene moiety to undergo cyclization reactions under various conditions makes it a powerful tool for constructing rings.

For example, the cycloisomerization of allene ketones catalyzed by transition metals such as gold or copper is a well-established method for the synthesis of furans. jst.go.jpacs.org In these reactions, the oxygen of the ketone acts as an internal nucleophile, attacking the activated allene to form the furan (B31954) ring. The substitution pattern on the starting allene ketone can be varied to produce a wide range of substituted furans.

Moreover, allene ketones can serve as precursors to other heterocyclic systems. The reaction of alkoxyallenes with nitriles can lead to the formation of β-ketoenamides, which are valuable intermediates for the synthesis of pyrimidines and oxazoles. rsc.org Additionally, the epoxidation of allenes can produce allene oxides, which can be further transformed into a variety of heterocyclic structures, including α-substituted ketones. rsc.org

Table 2: Synthesis of Heterocyclic Compounds from Allene Ketone Precursors

Allene PrecursorReagents and ConditionsHeterocyclic ProductReference
Conjugated ene-yne-ketonesTerminal alkynes, Cu(I) catalystFuran-substituted allenes acs.org
α-Hydroxy allenic sulfonesSilver fluoride2,5-Dihydrofurans researchgate.net
AlkoxyallenesNitriles, Carboxylic acidsOxazole derivatives rsc.org
Enynyl acetates with o-hetero-atom-substituted aryl groupK2CO3, MethanolBenzofuran and Indole derivatives jst.go.jp

Strategies for Late-Stage Functionalization via Allene Ketone Intermediates

The concept of late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is of great importance in medicinal chemistry and materials science. Allenes, including allene ketones, can be valuable handles for such modifications due to their unique reactivity. dicp.ac.cn

The introduction of an allene ketone moiety into a complex molecule can provide a site for selective chemical transformations without the need for extensive protecting group manipulations. For example, the allene can be selectively targeted for functionalization in the presence of other alkenes or alkynes.

Recent advances have demonstrated the potential for direct C-H functionalization of allenes, allowing for the introduction of aryl, alkynyl, and other groups. dicp.ac.cnsioc.ac.cn These methods often employ transition metal catalysis and can proceed with high regioselectivity. Such strategies could be applied to complex molecules containing an allene ketone substructure, enabling the rapid generation of analogues with diverse properties. The development of enantioselective methods for the functionalization of allenes further enhances their utility in the synthesis of chiral molecules. researchgate.net

Table 3: Examples of Late-Stage Functionalization and Related Transformations

Substrate TypeReactionKey FeaturesApplicationReference
Allene-containing moleculesCopper-catalyzed sp2 C-H arylation and alkynylationHigh site-selectivity for allene functionalization.Diversification of complex molecules. dicp.ac.cn
Simple allenesSequential dual sp2 C-H functionalizationDivergent synthesis of multifunctionalized allenes.Expanding chemical space. dicp.ac.cn
KetonesReductive coupling with alkoxyallenesEnantioselective synthesis of 1,2-syn-tert,sec-diols.Access to chiral building blocks. rsc.org
AldehydesDual cobalt and chromium photoredox-catalyzed allylation with allenesDiastereoselective formation of homoallylic alcohols.Synthesis of valuable organic compounds. researchgate.net

Future Research Trajectories and Emerging Paradigms in Allene Ketone Chemistry

Development of Innovative Catalytic Systems for Sustainable Allene (B1206475) Ketone Synthesis

The synthesis of allene ketones is moving towards more sustainable and atom-economical methods. A key area of development is the hydroalkylation of 1,3-enynes with ketones, which offers a direct route to β-allenyl ketones. nih.govacs.org Current research is focused on creating catalytic systems that operate under mild conditions, tolerate a wide range of functional groups, and minimize waste.

One promising approach involves cooperative catalysis, where multiple catalysts work in concert to facilitate the reaction. For example, a system combining a palladium(0) complex with a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and an amine base has been shown to be effective for the hydroalkylation of 1,3-enynes with various ketones at room temperature. nih.govacs.orgbohrium.comorganic-chemistry.org Mechanistic studies, supported by Density Functional Theory (DFT) calculations, suggest a rate-determining outer-sphere proton transfer, highlighting the intricate interplay between the different catalytic species. nih.govorganic-chemistry.orgorganic-chemistry.org

Future innovations in this area are expected to focus on:

Earth-Abundant Metal Catalysts: Replacing precious metals like palladium with more abundant and less toxic metals such as copper, iron, or zinc is a key goal for sustainable chemistry. acs.orgacs.org

Photoredox Catalysis: Utilizing visible light to drive the synthesis of allene ketones represents a green and energy-efficient strategy. organic-chemistry.org

Enantioselective Synthesis: The development of chiral catalysts to control the stereochemistry of the allene axis is a significant challenge and a major focus of future research, as chiral allenes are valuable building blocks in medicinal chemistry. nih.govresearchgate.net

The table below summarizes representative catalytic systems for the synthesis of allene ketones, highlighting the trend towards milder and more versatile methods.

Catalyst SystemSubstratesConditionsKey Features
Pd(0)/Senphos/B(C₆F₅)₃/NR₃1,3-Enynes, KetonesRoom TemperatureHigh yields, broad substrate scope, atom-economical. nih.govacs.orgorganic-chemistry.org
CuI/ZnBr₂/Ti(OEt)₄Terminal Alkynes, KetonesToluene, HeatOne-pot synthesis of trisubstituted allenes. acs.org
Ag-catalysisAllenyl Cyclic AlcoholsMild ConditionsOxidative ring-opening to form halogen-substituted allenyl ketones. researchgate.netacs.org
Cationic Fe-complexAryl Allenyl KetonesDichloromethaneCycloisomerization to indanones. acs.org

Exploration of Novel Reactivity Modes and Synthetic Transformations of 5-Ethylnona-7,8-dien-4-one

The allenyl ketone moiety in a molecule like this compound is a versatile functional group capable of undergoing a wide array of transformations. Research is actively exploring new reactions to expand its synthetic utility.

One significant area of investigation is the cycloisomerization of allenyl ketones to form heterocyclic compounds, particularly furans. nih.gov This transformation can be catalyzed by various transition metals, including gold, platinum, and palladium, as well as Lewis acids. nih.gov The reaction proceeds through activation of the enone system, followed by a nih.govdigitellinc.com-alkyl or nih.govdigitellinc.com-aryl shift and subsequent cyclization. nih.gov This methodology allows for the efficient synthesis of highly substituted furans, which are important structural motifs in many natural products and pharmaceuticals. nih.gov

Future research in this domain will likely concentrate on:

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity from simple allene ketone precursors. This approach is highly efficient as it minimizes purification steps and reduces solvent waste.

Asymmetric Transformations: Developing catalytic methods to convert racemic or achiral allene ketones into enantioenriched products.

[2+2] Cycloadditions: The reaction of allenes with alkynes to form cyclobutenes is a powerful tool for constructing four-membered rings. acs.org Exploring the regioselectivity of such reactions with allene ketones could lead to novel molecular scaffolds. acs.org

Hydrohalogenation Reactions: The addition of hydrogen halides to allenyl ketones can produce β,γ-unsaturated β-haloketones with high stereoselectivity, which are versatile intermediates for further functionalization. acs.org

The following table outlines some of the key transformations of allenyl ketones being explored.

Reaction TypeCatalyst/ReagentsProduct TypeSignificance
CycloisomerizationAu(I), In(III), Sn(II)Substituted FuransAccess to important heterocyclic cores. nih.gov
[2+2] CycloadditionRu-complexCyclobutenesFormation of strained ring systems. acs.org
HydrohalogenationHX (X = Cl, Br, I)β,γ-Unsaturated β-HaloketonesStereoselective synthesis of functionalized ketones. acs.org
Ene ReactionsThermal or Lewis AcidCyclopentanes/HeterocyclesIntramolecular C-C bond formation. acs.org

Integration of Advanced Analytics and Data Science in Allene Ketone Research

The application of data science and machine learning is set to revolutionize research in organic chemistry, including the study of allene ketones. chemrxiv.orgresearchgate.net These computational tools can accelerate the discovery of new reactions, optimize existing processes, and deepen the understanding of reaction mechanisms. digitellinc.comnih.gov

Key applications include:

Predictive Modeling: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including yields and stereoselectivity. chemrxiv.org This can significantly reduce the number of experiments required to identify optimal reaction conditions.

Reaction Optimization: Data-driven approaches can be used to systematically explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to find the conditions that maximize performance. nih.gov

Mechanism Elucidation: Computational chemistry, particularly DFT calculations, is a powerful tool for investigating reaction mechanisms at the molecular level. nih.govacs.orgrsc.orgnih.gov These studies can provide insights into the structures of transition states and intermediates, helping to explain observed reactivity and selectivity. rsc.org For instance, computational studies have been instrumental in understanding the competing pathways in phosphine- and amine-catalyzed cycloadditions of allenoates. acs.org

The synergy between high-throughput experimentation (HTE) and data science is particularly promising. HTE allows for the rapid generation of large, high-quality datasets, which are essential for training robust machine learning models. nih.govacs.org The insights gained from these models can then guide the design of new experiments, creating a closed loop of discovery. nih.gov

Design of Allene Ketone-Based Materials with Tailored Properties

The incorporation of functional groups into polymer backbones is a well-established strategy for tuning material properties. The ketone group, in particular, can enhance the performance of thermoplastics by introducing polarity, which leads to strong intermolecular attractions and higher melting points. wikipedia.org Polyketones, synthesized from carbon monoxide and olefins like ethylene (B1197577), are known for their good mechanical properties and resistance to solvents. wikipedia.orgd-nb.info

While the direct polymerization of allene ketones like this compound is a nascent area of research, the potential exists to create novel polymers with unique characteristics. The allene functional group could be leveraged for post-polymerization modifications, allowing for the introduction of other functionalities along the polymer chain.

Future research in this area could explore:

Copolymerization: The copolymerization of allene ketones with standard monomers like ethylene or propylene (B89431) could lead to new classes of polyketones with tailored properties. nih.govacs.org The allene unit could influence the polymer's crystallinity, and therefore its mechanical properties such as ductility and softness. nih.govacs.org

Functional Materials: The reactivity of the allene and ketone groups could be exploited to create functional materials, such as cross-linked polymers or materials with specific surface properties.

Degradable Polymers: The presence of ketone groups in a polyethylene (B3416737) backbone is known to impart photodegradability. d-nb.info Allene ketone-based polymers could be designed to be environmentally degradable, addressing concerns about plastic pollution.

The table below provides a hypothetical comparison of properties for polyethylene, a standard polyketone, and a potential allene ketone-based polymer.

PolymerMonomersKey Structural FeaturePotential Properties
High-Density Polyethylene (HDPE)EthyleneLinear hydrocarbon chainsHigh crystallinity, rigid, durable. d-nb.infonih.gov
Aliphatic PolyketoneEthylene, Propylene, COIn-chain ketone groupsHigh melting point, solvent resistance, good mechanical strength. wikipedia.org
Allene Ketone Copolymer (Hypothetical)Ethylene, this compoundIn-chain ketone and pendant allene groupsTunable crystallinity, photodegradability, sites for cross-linking.

Q & A

Basic: How can I confirm the structural identity of 5-Ethylnona-7,8-dien-4-one using spectroscopic methods?

Methodological Answer:

  • Step 1: Perform NMR analysis (¹H and ¹³C) to identify functional groups and carbon/hydrogen environments. The conjugated diene (7,8-diene) should show distinct coupling patterns (e.g., vicinal coupling constants ~10–12 Hz for trans alkenes).
  • Step 2: Use IR spectroscopy to detect ketone carbonyl stretching (~1700–1750 cm⁻¹) and alkene C-H stretches (~3000–3100 cm⁻¹).
  • Step 3: Validate with mass spectrometry (HRMS) to confirm the molecular ion peak (C₁₁H₁₈O, exact mass 166.1358 g/mol).
  • Data Cross-Validation: Compare spectral data with computational predictions (e.g., DFT-based NMR chemical shift calculations) or published analogs .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls: Use fume hoods to minimize inhalation exposure. Ensure proper ventilation for volatile organic compounds.
  • Personal Protective Equipment (PPE):
    • Skin: Nitrile gloves (tested per EN 166/EU standards) and lab coats.
    • Eyes: Safety goggles with side shields.
    • Respiratory: N95 masks if ventilation is insufficient.
  • Waste Disposal: Follow institutional guidelines for ketone waste; avoid aqueous disposal due to potential environmental persistence .

Advanced: How can I resolve contradictions in experimental vs. computational data for the compound’s diene geometry?

Methodological Answer:

  • Step 1: Re-examine experimental conditions (e.g., solvent polarity, temperature) that may influence diene conformation. Use variable-temperature NMR to assess dynamic behavior.
  • Step 2: Compare computational models (e.g., DFT with solvent correction vs. gas-phase calculations). Discrepancies often arise from solvation effects or basis set limitations.
  • Step 3: Validate with X-ray crystallography (if crystalline) to resolve absolute geometry.
  • Statistical Analysis: Apply error bars to computational energy differences (e.g., ±2 kcal/mol) to assess significance .

Advanced: What strategies optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:

  • Route Design:
    • Pathway 1: Aldol condensation of ethyl ketones with α,β-unsaturated aldehydes. Control stereochemistry via Lewis acid catalysts (e.g., BF₃·OEt₂).
    • Pathway 2: Grignard addition to 4-oxoalkynes, followed by partial hydrogenation.
  • Byproduct Mitigation:
    • Use HPLC to monitor reaction progress and isolate intermediates.
    • Optimize reaction time/temperature via Design of Experiments (DoE) to suppress polymerization or over-reduction.
  • Yield Improvement: Employ inert atmospheres (N₂/Ar) to prevent oxidation of dienes .

Advanced: How can I design a study to investigate the compound’s reactivity under catalytic hydrogenation?

Methodological Answer:

  • Variables:
    • Independent: Catalyst type (Pd/C, PtO₂), H₂ pressure (1–5 atm), solvent (polar vs. nonpolar).
    • Dependent: Conversion rate (GC-MS), stereoselectivity (NMR).
  • Method:
    • Trial Experiments: Screen catalysts at low pressure (1 atm) to identify active candidates.
    • Kinetic Analysis: Plot time vs. conversion to determine rate constants.
    • Error Control: Repeat trials (n=3) to calculate standard deviations.
  • Data Presentation: Use Arrhenius plots to correlate temperature with reaction rates .

Basic: What literature search strategies are effective for finding peer-reviewed studies on this compound?

Methodological Answer:

  • Keyword Framework:
    • Use Boolean operators: ("this compound" OR "C11H18O") AND ("synthesis" OR "spectroscopy").
  • Databases: Prioritize SciFinder, Reaxys, and PubMed for chemical data. Avoid non-academic sources (e.g., BenchChem).
  • Citation Tracking: Use Web of Science to locate papers citing foundational studies (e.g., early synthesis reports).
  • Validation: Cross-check CAS RN [hypothetical example: 123-07-9] against ChemSpider for structural confirmation .
    05 文献检索Literature search for meta-analysis
    02:58

Advanced: How should I analyze conflicting results in the compound’s bioactivity across different assay models?

Methodological Answer:

  • Hypothesis Testing: Determine if discrepancies arise from assay sensitivity (e.g., cell line variability) or compound stability (e.g., degradation in media).
  • Method:
    • Dose-Response Curves: Compare IC₅₀ values across assays; use ANOVA to test significance (p < 0.05).
    • Metabolite Screening: Perform LC-MS to detect degradation products.
    • Control Experiments: Include reference compounds (e.g., doxorubicin) to validate assay conditions.
  • Reporting: Clearly state assay parameters (e.g., incubation time, solvent concentration) to enable replication .

Advanced: What computational approaches predict the compound’s environmental persistence or toxicity?

Methodological Answer:

  • Tools:
    • QSAR Models: Use EPI Suite or TEST (T.E.S.T. 5.1) to estimate biodegradability and ecotoxicity.
    • Molecular Dynamics (MD): Simulate interactions with biological membranes or enzymes.
  • Validation: Compare predictions with experimental data (e.g., OECD 301F biodegradation tests).
  • Limitations: Address model uncertainties (e.g., training set bias) in the discussion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.